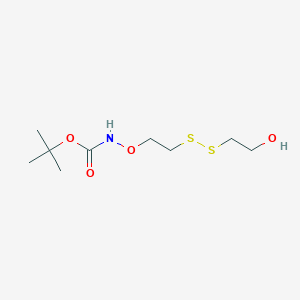
Bromo-PEG2-acid
描述
Bromo-PEG2-acid, also known as 2-(2-(2-bromoethoxy)ethoxy)acetic acid, is a heterobifunctional, PEGylated crosslinker. It features a bromo group at one end and a carboxyl group at the other. The hydrophilic polyethylene glycol (PEG) linker facilitates solubility in biological applications . This compound is commonly used in bioconjugation and as a building block for the synthesis of small molecules, conjugates of small molecules and/or biomolecules, or other tool compounds for chemical biology and medicinal chemistry .
准备方法
Synthetic Routes and Reaction Conditions: Bromo-PEG2-acid can be synthesized through a multi-step process involving the reaction of polyethylene glycol with bromoethanol, followed by oxidation to introduce the carboxyl group. The reaction conditions typically involve the use of a base such as sodium hydroxide and an oxidizing agent like potassium permanganate .
Industrial Production Methods: In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .
Types of Reactions:
Nucleophilic Substitution: The bromo group in this compound is a good leaving group, making it susceptible to nucleophilic substitution reactions.
Esterification: The carboxyl group can react with alcohols in the presence of a dehydrating agent to form esters.
Common Reagents and Conditions:
Nucleophilic Substitution: Thiols, amines, alcohols, and bases like sodium hydroxide or potassium carbonate.
Esterification: Alcohols and dehydrating agents such as sulfuric acid or dicyclohexylcarbodiimide (DCC).
Amidation: Amines and coupling agents like EDC or HATU.
Major Products:
Nucleophilic Substitution: Thiol-PEG2-acid, Amine-PEG2-acid, Alcohol-PEG2-acid.
Esterification: PEG2-acid esters.
Amidation: PEG2-acid amides.
科学研究应用
Bromo-PEG2-acid is widely used in various scientific research fields:
Chemistry: It serves as a versatile building block for the synthesis of complex molecules and polymers.
Biology: It is used in bioconjugation techniques to link biomolecules such as proteins and peptides.
Medicine: It is incorporated into drug delivery systems and antibody-drug conjugates for targeted therapy.
Industry: It is employed in the production of functionalized materials and surface coatings.
作用机制
The mechanism of action of Bromo-PEG2-acid primarily involves its ability to act as a crosslinker. The bromo group can undergo nucleophilic substitution, allowing the compound to link with various nucleophiles. The carboxyl group can form stable amide or ester bonds with amines or alcohols, respectively . These reactions enable the compound to modify and link different molecules, facilitating the creation of complex structures and functional materials .
相似化合物的比较
- Bromo-PEG1-acid
- Bromo-PEG3-acid
- Bromo-PEG4-acid
- Bromo-PEG5-acid
- Bromo-PEG6-acid
Comparison: Bromo-PEG2-acid is unique due to its specific PEG chain length, which provides an optimal balance between solubility and reactivity. Compared to shorter PEG chains like Bromo-PEG1-acid, this compound offers better solubility and flexibility. Longer PEG chains like Bromo-PEG5-acid may provide higher solubility but can be less reactive due to steric hindrance .
属性
IUPAC Name |
3-[2-(2-bromoethoxy)ethoxy]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13BrO4/c8-2-4-12-6-5-11-3-1-7(9)10/h1-6H2,(H,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCEBKJLCKKPYHB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(COCCOCCBr)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13BrO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.08 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。












![Propanamide, N-[trans-4-[2-[4-(3-cyanophenyl)-1-piperazinyl]ethyl]cyclohexyl]-3-methoxy-](/img/structure/B606322.png)
